(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 160885-24-5
VCID: VC0172961
InChI: InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

CAS No.: 160885-24-5

Main Products

VCID: VC0172961

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid - 160885-24-5

CAS No. 160885-24-5
Product Name (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid
Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name (2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
Standard InChIKey OAHOFSCUNXESMA-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Synonyms (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid
PubChem Compound 11782410
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator